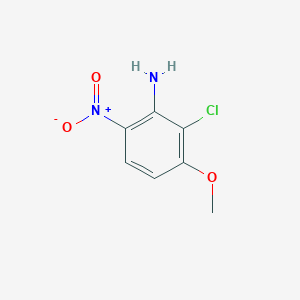

2-Chloro-3-methoxy-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

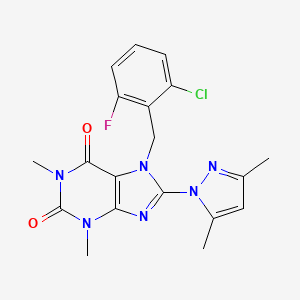

2-Chloro-3-methoxy-6-nitroaniline (CAS Number: 89975-38-2) is an organic compound with a molecular weight of 202.6 . It is a white to brown solid used in a variety of scientific research applications, including biochemistry, organic synthesis, and pharmacology.

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H7ClN2O3 . The InChI code for this compound is 1S/C7H7ClN2O3/c1-13-5-3-2-4 (10 (11)12)7 (9)6 (5)8/h2-3H,9H2,1H3 .Physical and Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 202.6 and is stored at a temperature of +4C .Applications De Recherche Scientifique

Biodegradation Pathways

2-Chloro-4-nitroaniline (2-C-4-NA), closely related to 2-Chloro-3-methoxy-6-nitroaniline, has been studied for its biodegradation pathways. Rhodococcus sp. strain MB-P1 can degrade 2-C-4-NA, utilizing it as a carbon, nitrogen, and energy source, under aerobic conditions. This process involves the release of nitrite ions, chloride ions, and ammonia, with the first enzyme in the degradation pathway being a flavin-dependent monooxygenase (Khan, Pal, Vikram, & Cameotra, 2013).

Anaerobic Degradation

Another study on 2-chloro-4-nitroaniline, closely related to this compound, by Geobacter sp. KT7 and Thauera aromatica KT9, showed its utilization as the sole carbon and nitrogen source under anaerobic conditions. The degradation efficiency in a mixed culture of these strains was significantly higher compared to individual strains, revealing a cooperative interaction in the bacterial mixture (Duc, 2019).

Synthesis Applications

This compound and its analogs are involved in various synthesis processes. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a derivative, was synthesized from 4-methoxyaniline through multiple steps, including cyclization, nitrification, and chlorination (Zhao, Lei, & Guo, 2017).

Oxidation Studies

The oxidation of similar compounds, such as 3(or 6)-substituted-2-nitroanilines, has been explored for producing benzo-furazan oxides and azo compounds. This research has implications for understanding the chemical behavior of this compound in similar reactions (Dyall & Pausacker, 1958).

Photocatalytic Activity

In a study involving 4-chloro-3-nitroaniline, a compound related to this compound, novel photocatalysts were synthesized for the degradation of a mixture containing 4-methoxy aniline and 4-chloro-3-nitroaniline. This research demonstrates the potential of this compound in photocatalytic applications (Jafari & Nezamzadeh-Ejhieh, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-3-methoxy-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPLLVSJOZOBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2899400.png)

![2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2899402.png)

![3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2899403.png)

![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)

![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)